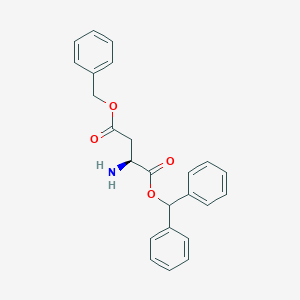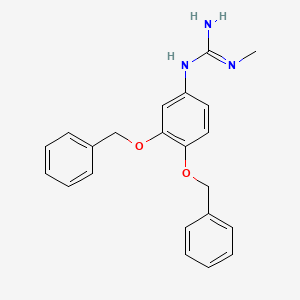
N-(3,4-Bis-benzyloxy-phenyl)-N''-methyl-guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Bis-benzyloxy-phenyl)-N’'-methyl-guanidine is a synthetic organic compound characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further connected to a guanidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Bis-benzyloxy-phenyl)-N’'-methyl-guanidine typically involves multiple steps. One common approach starts with the preparation of 3,4-Bis-benzyloxy-benzaldehyde, which is then subjected to a series of reactions to introduce the guanidine group. The key steps include:
Formation of 3,4-Bis-benzyloxy-benzaldehyde: This can be achieved through the benzyloxylation of 3,4-dihydroxybenzaldehyde using benzyl chloride in the presence of a base.
Introduction of the Guanidine Group: The aldehyde group of 3,4-Bis-benzyloxy-benzaldehyde is converted to the corresponding guanidine derivative through a reaction with methylamine and cyanamide under acidic conditions.
Industrial Production Methods
Industrial production of N-(3,4-Bis-benzyloxy-phenyl)-N’'-methyl-guanidine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-Bis-benzyloxy-phenyl)-N’'-methyl-guanidine can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzoquinones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Benzoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of N-(3,4-Bis-benzyloxy-phenyl)-N’'-methyl-guanidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzyloxy groups can enhance the compound’s binding affinity through hydrophobic interactions and hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Bis-benzyloxy-benzaldehyde: A precursor in the synthesis of N-(3,4-Bis-benzyloxy-phenyl)-N’'-methyl-guanidine.
N-(3,4-Dimethoxy-phenyl)-N’'-methyl-guanidine: A similar compound with methoxy groups instead of benzyloxy groups.
Uniqueness
N-(3,4-Bis-benzyloxy-phenyl)-N’'-methyl-guanidine is unique due to the presence of benzyloxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
190017-98-2 |
|---|---|
Molekularformel |
C22H23N3O2 |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
1-[3,4-bis(phenylmethoxy)phenyl]-2-methylguanidine |
InChI |
InChI=1S/C22H23N3O2/c1-24-22(23)25-19-12-13-20(26-15-17-8-4-2-5-9-17)21(14-19)27-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3,(H3,23,24,25) |
InChI-Schlüssel |
HAVMQMAZZDYTSN-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C(N)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide](/img/structure/B12574539.png)
![Phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl-](/img/structure/B12574541.png)
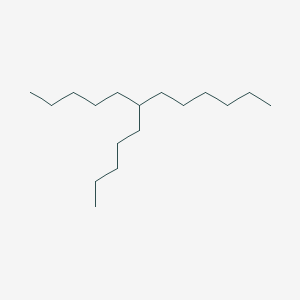
![3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid](/img/structure/B12574548.png)
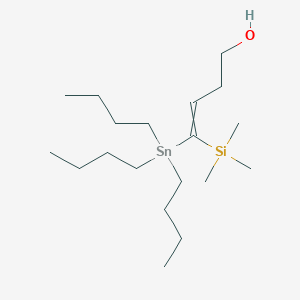
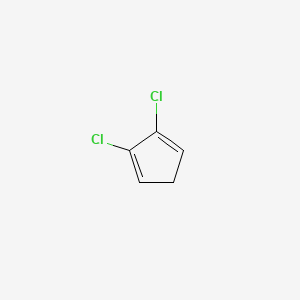
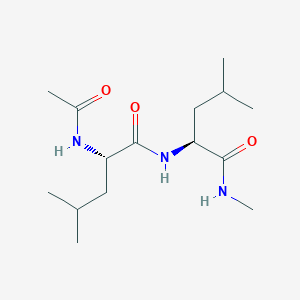
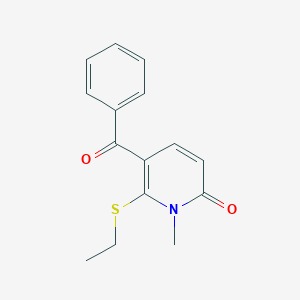
![N,N-Diethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-B]quinolin-6-amine](/img/structure/B12574595.png)
![1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine(9CI)](/img/structure/B12574596.png)
![2-[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylsulfanyl]-N-thiazol-2-yl-acetamide](/img/structure/B12574609.png)
